molecular formula C26H18 B14491323 Naphthalene, 1,1'-(1,4-phenylene)bis- CAS No. 64065-97-0

Naphthalene, 1,1'-(1,4-phenylene)bis-

Cat. No.: B14491323
CAS No.: 64065-97-0
M. Wt: 330.4 g/mol
InChI Key: TYJMRRBRWSPDDR-UHFFFAOYSA-N
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Description

Naphthalene, 1,1’-(1,4-phenylene)bis- is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, where two naphthalene units are connected through a 1,4-phenylene bridge. This compound is known for its aromatic properties and is used in various scientific and industrial applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,1’-(1,4-phenylene)bis- typically involves the coupling of naphthalene derivatives with a phenylene bridge. One common method is the Sonogashira coupling reaction, where naphthyl acetylene is reacted with a diiodobenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced aromatic compounds with hydrogenated rings.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Naphthalene, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1,1’-(1,4-phenylene)bis- involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role as a building block for larger molecular assemblies. The compound’s photophysical properties are attributed to the conjugated π-electron system, which facilitates energy transfer and emission processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(naphthalen-1-ylethynyl)benzene: Similar in structure but with ethynyl linkages instead of direct phenylene connections.

    1,5-Bis(naphthalen-1-ylethynyl)naphthalene: Another related compound with different connectivity and electronic properties.

Uniqueness

Naphthalene, 1,1’-(1,4-phenylene)bis- is unique due to its specific phenylene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and optical characteristics .

Properties

CAS No.

64065-97-0

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-naphthalen-1-ylphenyl)naphthalene

InChI

InChI=1S/C26H18/c1-3-11-23-19(7-1)9-5-13-25(23)21-15-17-22(18-16-21)26-14-6-10-20-8-2-4-12-24(20)26/h1-18H

InChI Key

TYJMRRBRWSPDDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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